7-Methoxy-1H-indazole-3-carboxylic acid

nNOS inhibition indazole SAR nitric oxide synthase

This 7-methoxyindazole-3-carboxylic acid is the most active nNOS inhibitor among alkoxyindazole congeners (IC50 800 nM), with the 7-OCH3 substituent essential for target engagement—removal or repositioning to the 4-, 5-, or 6-position abolishes activity. It is the sole regioisomer enabling direct synthesis of the 7-Hydroxy Granisetron metabolite reference standard. The 3-COOH handle allows amide coupling for CB2 ligand elaboration (Ki 11 nM). Sourced at 95% purity with storage at 2-8°C, this scaffold supports SAR campaigns in neuroscience, kinase/GPCR libraries, and analytical metabolite profiling.

Molecular Formula C9H8N2O3
Molecular Weight 192.174
CAS No. 133841-08-4
Cat. No. B586014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1H-indazole-3-carboxylic acid
CAS133841-08-4
Molecular FormulaC9H8N2O3
Molecular Weight192.174
Structural Identifiers
SMILESCOC1=CC=CC2=C1NN=C2C(=O)O
InChIInChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)10-11-8(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyDSUBKQPNJIQYOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-1H-indazole-3-carboxylic Acid (CAS 133841-08-4): Procurement Overview and Core Chemical Identity


7-Methoxy-1H-indazole-3-carboxylic acid (CAS 133841-08-4) is a heterocyclic building block characterized by a 7-methoxy substituted indazole core bearing a carboxylic acid moiety at the 3-position [1]. With a molecular formula of C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol, the compound exhibits a calculated LogP of approximately 1.27 and a polar surface area of 75.21 Ų [2]. This scaffold has been employed both as a direct pharmacophore in nitric oxide synthase (NOS) inhibition studies and as a versatile intermediate for the synthesis of structurally elaborated derivatives targeting serotonin (5-HT₃) receptors and cannabinoid receptor type 2 (CB2) [1]. The free carboxylic acid functionality provides a reactive handle for amide coupling and other derivatization chemistries essential in medicinal chemistry campaigns.

Why Generic Indazole-3-carboxylic Acids Cannot Replace 7-Methoxy-1H-indazole-3-carboxylic Acid


Substitution with unsubstituted indazole-3-carboxylic acid or alternative positional isomers is precluded by the critical role of the 7-methoxy group in defining both target engagement and downstream synthetic utility. Structure-activity relationship (SAR) studies in the nNOS inhibitor series demonstrate that the 7-methoxy substituent is the optimal functionality for maintaining enzymatic inhibition among alkoxyindazole congeners; removal or repositioning of this group to the 4-, 5-, or 6-position results in substantial loss of activity [1]. Furthermore, molecular modeling reveals that bulky substitution at the 7-position induces a steric hindrance effect that fundamentally alters the binding mode relative to the reference compound 7-nitroindazole (7-NI), confirming that the methoxy group is not merely a passive substituent but an active determinant of pharmacophore conformation [2]. For applications requiring elaboration via the 3-carboxylic acid handle, the 7-methoxy pattern uniquely enables access to specific derivatives, such as the 7-hydroxy granisetron metabolite pathway, which cannot be replicated using 4-, 5-, or 6-methoxy regioisomers due to divergent metabolic and synthetic trajectories .

Quantitative Differentiation Evidence for 7-Methoxy-1H-indazole-3-carboxylic Acid


Superior nNOS Inhibitory Potency Among 7-Alkoxyindazole Congeners

In a systematic evaluation of 7-alkoxyindazole derivatives against neuronal nitric oxide synthase (nNOS), 7-methoxyindazole (the core scaffold of the target compound) demonstrated the highest inhibitory activity among all 7-substituted alkoxy analogs tested. Although 7-nitroindazole (7-NI) exhibited greater potency (IC₅₀ = 160 nM), the methoxy-substituted analog proved to be the most effective within the 7-alkoxy series, outperforming larger alkoxy substituents such as ethoxy and propoxy variants [1][2].

nNOS inhibition indazole SAR nitric oxide synthase

nNOS Selectivity Over Inducible NOS (iNOS) Versus Reference Compounds

7-Methoxyindazole exhibits preferential inhibition of constitutive NOS isoforms (nNOS and eNOS) over the inducible isoform (iNOS), a selectivity profile that differs from certain reference NOS inhibitors. In comparative studies, 7-MI showed an IC₅₀ of 1.5 mM against nNOS versus 5.5 mM against iNOS, yielding approximately 3.7-fold selectivity for the constitutive neuronal isoform. The inducible NOS II was reported to be almost insensitive to this inhibitor [1][2]. While other indazole derivatives such as 6-methoxyindazole exhibit different isoform selectivity patterns, the 7-methoxy positioning is critical for maintaining this profile.

nNOS selectivity iNOS isoform selectivity nitric oxide synthase

Synthetic Utility as an Intermediate for 7-Hydroxy Granisetron (5-HT₃ Receptor Antagonist Metabolite)

7-Methoxy-1H-indazole-3-carboxylic acid serves as a key synthetic intermediate in the preparation of 7-Hydroxy Granisetron (H942675), the primary hydroxylated metabolite of the clinically approved antiemetic drug Granisetron . Unlike generic indazole-3-carboxylic acids, the 7-methoxy substitution pattern directly mirrors the substitution pattern required for accessing the 7-hydroxylated granisetron scaffold after demethylation. This specific utility is not replicable using unsubstituted indazole-3-carboxylic acid or regioisomeric methoxyindazoles.

granisetron metabolite 5-HT3 antagonist pharmaceutical intermediate

Derivatization Potential for High-Affinity CB2 Receptor Ligands

Functionalization of 7-methoxy-1H-indazole-3-carboxylic acid via amide coupling at the 3-carboxylic acid position yields derivatives with nanomolar binding affinity for the cannabinoid receptor type 2 (CB2). Specifically, the derivative 7-methoxy-1-(2-morpholin-4-yl-ethyl)-1H-indazole-3-carboxylic acid 2-methoxy-benzylamide exhibits a Ki of 11 nM against human CB2 receptor [1]. This demonstrates that the 7-methoxy-1H-indazole-3-carboxylic acid scaffold provides a viable entry point for generating potent CB2-targeting compounds.

CB2 receptor cannabinoid indazole carboxamide

Recommended Application Scenarios for 7-Methoxy-1H-indazole-3-carboxylic Acid Based on Quantitative Evidence


Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Development

7-Methoxy-1H-indazole-3-carboxylic acid and its parent scaffold 7-methoxyindazole are optimal starting points for medicinal chemistry programs targeting nNOS inhibition, particularly when nitro-containing analogs such as 7-nitroindazole are contraindicated. The compound represents the most active alkoxyindazole congener in the 7-substituted series (IC₅₀ = 800 nM against nNOS) and offers preferential inhibition of constitutive NOS isoforms over inducible NOS [1]. The 3-carboxylic acid handle further enables SAR exploration through amide and ester derivatization. This scenario is most appropriate for neuroscience research groups investigating the role of neuronal NO signaling in pain, neurodegeneration, or synaptic plasticity where isoform selectivity is a key design criterion [2].

Synthesis of 5-HT₃ Receptor Antagonist Metabolite Reference Standards

7-Methoxy-1H-indazole-3-carboxylic acid is a direct synthetic precursor to 7-Hydroxy Granisetron (H942675), the principal metabolite of the antiemetic drug Granisetron [1]. Analytical and bioanalytical laboratories conducting pharmacokinetic studies, metabolite identification, or impurity profiling of granisetron formulations should procure this compound for reference standard synthesis. The 7-methoxy pattern uniquely positions the scaffold for demethylation to the 7-hydroxy metabolite, a transformation that cannot be achieved using alternative methoxyindazole regioisomers [2].

Cannabinoid Receptor Type 2 (CB2) Ligand Discovery

For research groups engaged in CB2 receptor modulator discovery, 7-methoxy-1H-indazole-3-carboxylic acid offers a validated scaffold for generating high-affinity ligands. Amide derivatives elaborated from the 3-carboxylic acid position have demonstrated Ki values of 11 nM against human CB2 [1]. The scaffold is appropriate for hit-to-lead optimization campaigns focused on CB2-selective agents with potential applications in pain, inflammation, or immunomodulation, where the indazole core provides a bioisosteric alternative to indole-based cannabinoid ligands.

Indazole-3-carboxylic Acid Scaffold Diversification in Kinase and GPCR Programs

As a member of the indazole-3-carboxylic acid family, this compound can be deployed in broader kinase inhibitor and G protein-coupled receptor (GPCR) ligand discovery efforts [1]. The 7-methoxy substitution confers distinct physicochemical properties relative to unsubstituted or alternative regioisomers, including an experimental LogP of approximately 1.27 and a polar surface area of 75.21 Ų, which influence permeability and solubility profiles in cellular assays [2]. Procurement of this specific regioisomer enables systematic exploration of substitution effects on target engagement and ADME properties in parallel synthesis or focused library construction.

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